molecular formula C20H27N3O B512271 N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide CAS No. 324042-83-3

N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide

Cat. No.: B512271
CAS No.: 324042-83-3
M. Wt: 325.4g/mol
InChI Key: XMJVGKGNHSWLKF-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide is a hydrazone compound that belongs to the class of Schiff bases. These compounds are characterized by the presence of a carbon-nitrogen double bond with a nitrogen atom connected to an aryl or alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 1-adamantanecarbohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide is unique due to the presence of the adamantane moiety, which imparts distinct steric and electronic properties. This uniqueness can enhance its biological activity and stability compared to similar compounds .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-23(2)18-5-3-14(4-6-18)13-21-22-19(24)20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,13,15-17H,7-12H2,1-2H3,(H,22,24)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJVGKGNHSWLKF-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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